molecular formula C15H29NO3Si B8579089 tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate CAS No. 1269429-33-5

tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate

Cat. No.: B8579089
CAS No.: 1269429-33-5
M. Wt: 299.48 g/mol
InChI Key: AZJSGQSSXCNQHI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a trimethylsilyloxyethenyl group, and a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include the use of continuous flow reactors and other advanced technologies to enhance the production rate and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

1269429-33-5

Molecular Formula

C15H29NO3Si

Molecular Weight

299.48 g/mol

IUPAC Name

tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H29NO3Si/c1-12(19-20(5,6)7)13-8-10-16(11-9-13)14(17)18-15(2,3)4/h13H,1,8-11H2,2-7H3

InChI Key

AZJSGQSSXCNQHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=C)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of LDA in THF (70 mL) under nitrogen atmosphere, cooled to −78° C. via dry ice/acetone bath, was added tert-butyl 4-acetylpiperidine-1-carboxylate (5 g, 22 mmol) in THF (30 mL) dropwise over 30 min. The resulting mixture was stirred for an additional 30 min and then TMSCl (2.81 mL) was added via syringe dropwise over 10 min and the resulting solution stirred for 1 h at −78° C. Quench with saturated sodium bicarbonate (300 mL) and extracted with ether (2×200 mL). Combined the organics, wash with brine, dry over sodium sulfate, filter, and concentrate under vacuum. The compound obtained (6.0 g, 92%) was used for the next reaction without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.81 mL
Type
reactant
Reaction Step Three

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